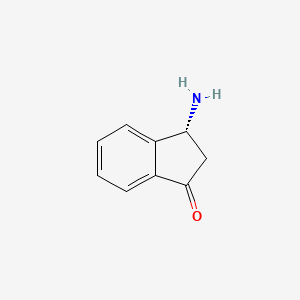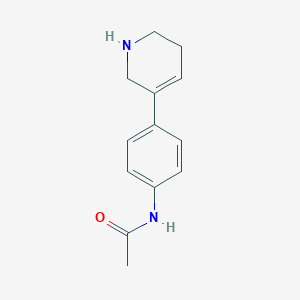
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene is a chemical compound characterized by the presence of two trifluoromethylsulfonyloxy groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethylsulfonyloxy)naphthalene typically involves the reaction of naphthalene with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 3 positions of the naphthalene ring. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of naphthalene derivatives with higher oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran, dichloromethane, and acetonitrile under controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound include naphthalene derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These products are often used as intermediates in the synthesis of more complex organic compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 2,3-Bis(trifluoromethylsulfonyloxy)naphthalene involves the interaction of its trifluoromethylsulfonyloxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound can also participate in redox reactions, influencing the oxidative state of the target molecules and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(trifluoromethylsulfonyloxy)naphthalene
- 2,6-Bis(trifluoromethylsulfonyloxy)naphthalene
- 1,3-Bis(trifluoromethylsulfonyloxy)benzene
Uniqueness
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Compared to its isomers, such as 2,7-Bis(trifluoromethylsulfonyloxy)naphthalene, the 2,3-substitution pattern offers different steric and electronic effects, leading to variations in reaction outcomes and applications .
Eigenschaften
Molekularformel |
C12H6F6O6S2 |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
[3-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-7-3-1-2-4-8(7)6-10(9)24-26(21,22)12(16,17)18/h1-6H |
InChI-Schlüssel |
FXSNAXDYVAKLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)



